2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Description
Properties
IUPAC Name |
2-chloro-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-7-3-1-2-6-8(7)13(9)5-4-11-6/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDTKICKHUUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3N1)N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217143 | |
| Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163120-51-2 | |
| Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163120-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathway Overview
The most robust method for constructing the imidazo[1,5,4-de]quinoxaline core involves cyclizing 5-amino-1,2,3,4-tetrahydroquinoxaline-2-ones (IIIa, IIIb) with carboxylic acids. This approach leverages the reactivity of the amino group to form the imidazole ring. For chlorinated derivatives, chloroacetic acid or chlorobenzoyl chloride may serve as the acylating agent to introduce the 2-chloro substituent.
Key Steps
-
Synthesis of N-(2,6-Dinitrophenyl)-α-amino Acids (Ia–d):
2,6-Dinitrochlorobenzene derivatives are reacted with glycine or alanine in 80% aqueous methanol to form intermediates Ia–d (Table 1). For chlorinated variants, 1,4-dichloro-2,6-dinitrobenzene is used as the starting material. -
Catalytic Reduction to 5-Amino-1,2,3,4-Tetrahydroquinoxaline-2-ones (IIIa,b):
Hydrogenation of intermediates Ia–d over palladized carbon in formic acid reduces nitro groups to amines, yielding IIIa,b. Chlorine substituents are retained when 1,4-dichloro-2,6-dinitrobenzene is used. -
Cyclization with Carboxylic Acids:
Heating IIIa,b with chloroacetic acid induces ring closure, forming 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline (Table 2). The reaction proceeds via nucleophilic attack of the amino group on the acylating agent, followed by dehydration.
Optimization and Yields
-
Solvent: Formic acid or acetic acid (reflux conditions).
-
Catalyst: None required for cyclization.
-
Yield: 60–75% for non-chlorinated analogs; chlorinated derivatives may exhibit slightly lower yields due to steric effects.
Table 1: Intermediate N-(2,6-Dinitrophenyl)-α-amino Acids
| Compound | R₁ | R₂ | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Ia | H | H | 198–200 | 72 |
| Ic | Cl | H | 205–207 | 68 |
Table 2: Cyclization Products
| Product | R₃ | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| VIc | Cl | 285–287 | 62 |
Catalytic Reduction of Nitro-Containing Precursors
Reductive Cyclization Strategy
An alternative route involves the one-pot reduction and cyclization of nitro-substituted precursors. For example, N-(2,6-dinitro-4-chlorophenyl)glycine (Ic) is reduced with hydrogen over palladized carbon in formic acid, directly yielding 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline.
Mechanism
Limitations
-
Chlorine loss may occur during reduction, as observed in the conversion of IVb to VIa.
-
Requires careful control of reaction time and temperature to prevent over-reduction.
Halogenation of Preformed Imidazoquinoxalines
Challenges
-
Regioselectivity: Ensuring chlorination at the 2-position requires directing groups or protective strategies.
-
Side Reactions: Over-chlorination or ring-opening may occur under harsh conditions.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Ring-Closure with Carboxylic Acids | High regioselectivity; scalable | Requires chlorinated starting material |
| Catalytic Reduction | One-pot synthesis | Risk of chlorine loss |
| Post-Synthetic Halogenation | Flexibility in timing | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]quinoxaline Derivatives
Compounds such as 4-chloroimidazo[1,2-a]quinoxaline (CAS: 96125-74-5) share the imidazo-quinoxaline core but differ in ring fusion positions (1,2-a vs. 1,5,4-de). This positional variation alters electronic density distribution. The 2-chloro derivative of the target compound, however, exhibits higher reactivity in nucleophilic substitution due to steric accessibility at position 2 .
Thiazolo[4,5-b]quinoxaline Derivatives
Thiazoloquinoxalines, such as 6,7-dichlorothiazolo[4,5-b]quinoxaline, replace the imidazole ring with a thiazole moiety. The sulfur atom in thiazole enhances electron-withdrawing effects, reducing nucleophilic substitution rates compared to the imidazo analogue. These derivatives are primarily used as fluorescent dyes due to extended conjugation .
Diimidazo[1,5-a:1',5',4'-de]quinoxaline
This structural rigidity enhances applications in organic semiconductors but reduces solubility in polar solvents compared to the monocyclic target compound .
Key Observations :
- The target compound’s synthesis achieves moderate yields (50–70%) but requires precise control of cyclization conditions .
Target Compound Derivatives
Reaction of 2-chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline with morpholine yields 2-morpholino derivatives (67% yield), which exhibit CNS activity in preclinical models .
Imidazo[1,2-a]quinoxaline-Amino Acid Conjugates
Compounds like 6e (C₂₅H₃₅N₅O₄) and 6f (C₂₇H₃₁N₅O₄) demonstrate anticonvulsant activity but lower metabolic stability due to bulky amino acid substituents .
Thiadiazinoquinoxalines
4-Chloro-10H-thiadiazino[3,4-b]quinoxaline (CAS: 177528-39-1) shows antimicrobial activity but higher cytotoxicity compared to imidazo derivatives .
Electronic and Computational Insights
Density Functional Theory (DFT) studies on 10-chloro-6-methyl-11-(methylsulfanyl)quinoxaline reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
Biological Activity
Overview
2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is a heterocyclic compound characterized by a unique fused ring system that combines imidazole and quinoxaline moieties. Its structural formula is represented as with a CAS number of 163120-51-2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 195.63 g/mol |
| Canonical SMILES | C1CN2C3=C(C=CC=C3N1)N=C2Cl |
| PubChem ID | 21994783 |
The biological activity of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or receptor modulator , potentially inhibiting enzyme activity by binding to active sites or modulating receptor functions as an agonist or antagonist. The specific pathways and effects depend on the biological context and target interactions.
Anticancer Properties
Research indicates that compounds similar to 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline exhibit significant anticancer properties. For instance:
- c-Met Inhibition : Compounds with similar scaffolds have demonstrated potent inhibition of the c-Met protein kinase, which plays a crucial role in cancer progression. Savolitinib, a clinical candidate for treating non-small cell lung cancer, exemplifies this action with an IC50 value of approximately 0.005 µM .
- Mechanisms : The inhibition of c-Met can lead to reduced tumor growth and metastasis. Additionally, studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties :
- In vitro Studies : Preliminary studies suggest effectiveness against certain bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Antiviral Activity
Research into the antiviral potential of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline has shown promise:
- Targeting Viral Enzymes : Similar compounds have been noted for their ability to inhibit viral enzymes critical for replication. This suggests potential applications in treating viral infections.
Case Study 1: c-Met Inhibition in Cancer Therapy
A study conducted on various derivatives of imidazoquinoxalines revealed that modifications at specific positions significantly enhanced their inhibitory effects on c-Met kinase. The study highlighted the structure-activity relationship (SAR) indicating that the presence of chlorine at the 2-position is crucial for activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various heterocycles against bacterial pathogens, 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline demonstrated superior activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for many standard antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline, and how do reaction conditions influence yield and purity?
The synthesis typically involves intramolecular cyclization. One method uses 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, achieving cyclization via photoactivation . Another approach employs 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, where aromatic nucleophilic substitution and autooxidation drive the reaction . Key factors include:
- Catalyst selection : Iridium enhances photochemical efficiency, while base strength (e.g., KOH) affects substitution rates.
- Temperature : Reactions under visible light (ambient) vs. thermal conditions (60–80°C) yield different stereochemical outcomes.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves imidazoquinoxaline isomers.
Q. How can advanced spectroscopic techniques characterize the structural and electronic properties of this compound?
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization (e.g., dihydroimidazole protons at δ 4.2–5.1 ppm; quinoxaline carbons at 120–150 ppm) .
- X-ray crystallography : Resolves the fused bicyclic system, confirming the chloro-substituent’s position and dihydro ring planarity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 247.0543 for CHClN) and fragmentation patterns.
Q. What in vitro assays are recommended for initial screening of biological activities?
- Antitumor activity : MTT assays against human cancer lines (e.g., HepG2, MCF-7) at 10–100 μM, with IC comparisons to imidazo[1,2-a]quinoxaline derivatives .
- Neuroprotective potential : Dopaminergic neuron viability assays (e.g., SH-SY5Y cells) under oxidative stress (HO/MPTP models) .
- Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
Advanced Research Questions
Q. What computational strategies are effective in elucidating reaction mechanisms and structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps (e.g., activation barriers for iridium-catalyzed vs. base-mediated pathways) .
- Molecular docking : Screens binding affinities to biological targets (e.g., benzodiazepine receptors, kinase domains) using AutoDock Vina or Schrödinger Suite .
- Molecular dynamics (MD) : Simulates ligand-receptor interactions over 100 ns trajectories to assess stability (e.g., RMSD < 2 Å for quinoxaline derivatives in GABA complexes) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
- Orthogonal assays : Validate results using alternate methods (e.g., ATP-based luminescence vs. resazurin reduction for cytotoxicity) .
- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 monolayers) to distinguish intrinsic activity from bioavailability artifacts .
- Batch-to-batch analysis : Use HPLC-UV (>98% purity) and LC-MS to confirm compound integrity, as impurities (e.g., unreacted halophenyl intermediates) may skew bioactivity .
Q. What methodologies optimize the pharmacokinetic properties of 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline derivatives?
- Prodrug design : Introduce phosphate esters at the imidazole NH to enhance aqueous solubility (e.g., logP reduction from 2.8 to 1.5) .
- Metabolic blocking : Fluorine substitution at C-5 reduces CYP3A4-mediated oxidation, improving plasma half-life (e.g., t increase from 1.2 to 4.7 h in rats) .
- Co-crystallization : Formulate with cyclodextrins (e.g., β-CD) to enhance oral bioavailability via inclusion complexes .
Experimental Design & Data Analysis
Q. How should factorial design be applied to optimize synthesis parameters?
- Factors : Catalyst loading (0.5–2 mol%), temperature (25–80°C), solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Maximizes yield (target >75%) and minimizes byproducts (e.g., dimeric impurities <5%) .
- ANOVA analysis : Identifies significant interactions (e.g., catalyst × temperature, p < 0.01) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
- Four-parameter logistic (4PL) model : Fits sigmoidal curves to calculate IC and Hill coefficients (e.g., GraphPad Prism) .
- Bootstrap resampling : Estimates 95% confidence intervals for EC values in small-sample studies (n = 3) .
- Meta-analysis : Combines data from multiple studies using random-effects models to address variability (e.g., RevMan software) .
Cross-Disciplinary Applications
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reaction optimization?
Q. What collaborative frameworks integrate synthetic chemistry with computational biology for drug discovery?
- High-throughput virtual screening (HTVS) : Combines combinatorial chemistry libraries (10–10 compounds) with molecular docking to prioritize candidates .
- Feedback loops : Experimental IC data refine QSAR models, improving prediction accuracy (R > 0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
